(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a biphenyl structure with a chlorine substituent and an ethanamine group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl compound is then chlorinated at the desired position using reagents such as thionyl chloride or N-chlorosuccinimide.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of biphenyl derivatives with different substituents.
Scientific Research Applications
(S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl structure allows for π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2’-Bromo-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride: Similar structure with a bromine substituent instead of chlorine.
(S)-1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
(S)-1-(2’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with other molecules. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct biological activities.
Properties
IUPAC Name |
(1S)-1-[4-(2-chlorophenyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15;/h2-10H,16H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGXSAFPIDBFRH-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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